molecular formula C21H16FN5O3S B3015925 Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852374-02-8

Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B3015925
CAS No.: 852374-02-8
M. Wt: 437.45
InChI Key: CESUVKNCUYSLMJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16FN5O3S and its molecular weight is 437.45. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A study by Ilić et al. (2011) explored the synthesis of a range of [1,2,4]triazolo[4,3-b]pyridazin derivatives, finding that some of these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells. This suggests potential antiproliferative applications for similar compounds, including Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (Ilić et al., 2011).

Synthesis and Structure Analysis

Sallam et al. (2021) synthesized a compound structurally similar to this compound. They conducted structure analysis, DFT calculations, and Hirshfeld surface studies, indicating the significance of these methods in understanding the properties of such compounds (Sallam et al., 2021).

Heterocyclic Synthesis Applications

Research by Toplak et al. (1999) involved the use of methyl esters for the preparation of various heterocyclic systems. Their work suggests that compounds like this compound could be useful in synthesizing diverse heterocyclic systems (Toplak et al., 1999).

Antioxidant and Anticancer Properties

A study by Sunil et al. (2010) on triazolo-thiadiazoles, which share structural similarities with the compound , revealed potent antioxidant and anticancer activities, suggesting potential similar applications for this compound (Sunil et al., 2010).

Properties

IUPAC Name

methyl 4-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3S/c1-30-21(29)14-4-8-16(9-5-14)23-18(28)12-31-19-11-10-17-24-25-20(27(17)26-19)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESUVKNCUYSLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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